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molecular formula C9H10F3N B1582007 N-Methyl-3-(trifluoromethyl)benzylamine CAS No. 90390-07-1

N-Methyl-3-(trifluoromethyl)benzylamine

Cat. No. B1582007
M. Wt: 189.18 g/mol
InChI Key: JFLPPELZYKHKQZ-UHFFFAOYSA-N
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Patent
US09181259B2

Procedure details

To a solution of methylamine 2M in MeOH (61.5 mL, 123.3 mmol), MeOH (30 mL) was added. The mixture was heated at 50° C. under stirring and 3-(trifluoromethyl)benzyl chloride (1.6 mL, 10.3 mmol) dissolved in MeOH (10 mL) were added. The reaction mixture was stirred at this temperature for 5 h. The solvent was removed under vacuo, then NaOH 1M was added and the aqueous layer was extracted with DCM. The organic layer was filtered through a phase separator and concentrated in vacuo to give 2.19 g of a colourless oil. 1H NMR (400 MHz, CDCl3) δ ppm 7.69 (s, 1H), 7.57 (d, 1H), 7.49 (t, 2H), 3.88 (s, 2H), 2.56, (s, 3H). UPLC-MS: Rt=0.39; m/z (ES+): 190 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
61.5 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]([F:14])([F:13])[C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8]Cl>CO>[CH3:1][NH:2][CH2:8][C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([C:4]([F:14])([F:13])[F:3])[CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
61.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
FC(C=1C=C(CCl)C=CC1)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at this temperature for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuo
ADDITION
Type
ADDITION
Details
NaOH 1M was added
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered through a phase separator
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CNCC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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